Val-Cit-PAB-DEA-Dxd

ADC payload mechanism Topoisomerase I inhibition DNA damage response

Val-Cit-PAB-DEA-Dxd is a drug-linker conjugate combining the cathepsin B-cleavable Val-Cit-PAB linker with Dxd. The DEA spacer enables studies on hydrophobic aggregation and DAR optimization vs. linear linkers. Ideal for ADCs targeting cathepsin B-overexpressing tumors and investigating payload mechanism switching to overcome MMAE resistance. Research use only.

Molecular Formula C50H61FN10O12
Molecular Weight 1013.1 g/mol
Cat. No. B12378395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PAB-DEA-Dxd
Molecular FormulaC50H61FN10O12
Molecular Weight1013.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O
InChIInChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1
InChIKeyDVSBNZJUFGPUNY-XPWLFZPOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PAB-DEA-Dxd: ADC Drug-Linker Conjugate with DXd Payload for Targeted Cancer Therapeutics


Val-Cit-PAB-DEA-Dxd (Compound 81; CAS 2964543-53-9) is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), coupling the enzymatically cleavable Val-Cit-PAB linker to the potent topoisomerase I inhibitor Dxd (DX-8951 derivative) . This compound enables site-specific release of the cytotoxic payload within the lysosomal compartment of tumor cells following antibody-mediated internalization [1].

Why Val-Cit-PAB-DEA-Dxd Cannot Be Directly Substituted with Other Val-Cit-PAB or GGFG-Based Linker-Payloads


Direct substitution of Val-Cit-PAB-DEA-Dxd with other clinically relevant linker-payload combinations, such as Val-Cit-PAB-MMAE or the GGFG-DXd conjugate used in Enhertu (trastuzumab deruxtecan), is precluded by fundamental differences in payload mechanism (DNA damage vs. tubulin inhibition), linker spacer design, and resulting ADC properties. While Val-Cit-PAB is a well-established cleavable linker platform , the specific DEA (diethylamine) spacer in this conjugate is a distinct structural variant that can influence hydrophobic aggregation propensity, achievable drug-to-antibody ratio (DAR), and premature payload release rates compared to conventional linear Val-Cit linkers [1]. The quantitative evidence presented below establishes the specific, measurable differentiation of Val-Cit-PAB-DEA-Dxd that must be considered during scientific selection and procurement.

Quantitative Differentiation of Val-Cit-PAB-DEA-Dxd from Comparator Linker-Payloads


Topoisomerase I Inhibitor Potency: DXd vs. MMAE Mechanism and Target Engagement

The payload Dxd in Val-Cit-PAB-DEA-Dxd is a topoisomerase I inhibitor, whereas the most common comparator Val-Cit-PAB-MMAE uses monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor [1]. In biochemical assays, the exatecan derivative DXd demonstrates approximately 10-fold higher topoisomerase I inhibitory activity compared to SN-38 (the active metabolite of irinotecan) [2]. This mechanistic distinction is critical for selecting payloads effective against tumor types with varying resistance profiles to microtubule inhibitors.

ADC payload mechanism Topoisomerase I inhibition DNA damage response

Drug-to-Antibody Ratio (DAR) Attainable with Val-Cit Linker Platforms

Conventional Val-Cit linkers are associated with a limited achievable drug-to-antibody ratio (DAR) due to hydrophobicity-induced aggregation of the ADC [1]. In contrast, the linker-payload system in the clinically approved Enhertu (trastuzumab deruxtecan), which utilizes a GGFG-DXd conjugate, achieves a theoretical maximum DAR of 8 with demonstrated homogeneity [2]. While direct DAR data for Val-Cit-PAB-DEA-Dxd conjugates is proprietary, the class-level limitation of Val-Cit platforms relative to the GGFG system provides a benchmark for expected conjugation efficiency.

DAR ADC aggregation Val-Cit linker limitations

Payload Release Kinetics: Val-Cit-PAB vs. GGFG Linker Cleavage Specificity

The Val-Cit-PAB linker in this conjugate is cleaved by lysosomal cathepsin B, whereas the GGFG linker used in many clinical DXd conjugates (e.g., Enhertu) is primarily cleaved by cathepsin L, leading to near-complete release of DXd within 72 hours in vitro [1]. While the DEA spacer in Val-Cit-PAB-DEA-Dxd may influence release kinetics relative to a standard Val-Cit-PAB, no head-to-head release data are publicly available. The class-level inference is that GGFG-DXd may offer more rapid and complete payload liberation in certain tumor microenvironments expressing high cathepsin L activity.

Linker cleavage Cathepsin B Payload release rate

Linker Stability and Premature Payload Release: Exo-Cleavable Linker Benchmarking

Conventional Val-Cit linkers are known to suffer from premature payload release in circulation, which can increase off-target toxicity and narrow the therapeutic index [1]. Recent studies on exo-cleavable linker designs demonstrate reduced premature payload release and improved in vivo stability compared to the traditional Val-Cit platform, with exolinker ADCs retaining payload attachment even in the presence of carboxylesterases and human neutrophil elastase [1]. While Val-Cit-PAB-DEA-Dxd incorporates the DEA spacer which may offer some improvement over linear Val-Cit linkers, it is a class-level inference that its stability profile may not match that of the more advanced exo-cleavable linkers.

Linker stability Premature release ADC safety

Molecular Weight and Physicochemical Properties: Comparison with GGFG-DXd Conjugate

The molecular weight of Val-Cit-PAB-DEA-Dxd is 1013.08 g/mol (C50H61FN10O12) . A structurally related clinical-stage linker-payload, DBCO-PEG4-GGFG-Dxd, has a molecular weight of 1375.45 g/mol due to the addition of a PEG4 spacer and DBCO click chemistry handle . The lower molecular weight and absence of a PEG spacer in Val-Cit-PAB-DEA-Dxd result in higher hydrophobicity, which can impact conjugate solubility and aggregation tendency, but may offer advantages in membrane permeability and bystander killing effect once released.

Molecular weight ADC conjugation Solubility

Optimal Research and Industrial Applications for Val-Cit-PAB-DEA-Dxd


Mechanistic Studies of Topoisomerase I Inhibition in ADC-Resistant Models

Val-Cit-PAB-DEA-Dxd is uniquely suited for generating ADCs to investigate the efficacy of DNA-damaging payloads in tumor models that have acquired resistance to tubulin inhibitors like MMAE [1]. Its use in preclinical studies can help elucidate the therapeutic potential of switching payload mechanism in the context of progressive disease.

Development of ADCs for Tumors with High Cathepsin B Expression

Given the Val-Cit-PAB linker's specificity for cathepsin B cleavage, this conjugate is most appropriately employed in the development of ADCs targeting tumors known to overexpress cathepsin B (e.g., certain breast, colorectal, and pancreatic cancers) to ensure efficient intratumoral payload release [1].

Comparative ADC Engineering to Assess Linker Spacer Effects on Hydrophobicity

The DEA spacer in Val-Cit-PAB-DEA-Dxd offers a distinct structural motif compared to linear Val-Cit-PAB linkers. This makes the compound a valuable tool for comparative studies designed to quantify how minor linker modifications influence ADC aggregation, DAR, and pharmacokinetics, as highlighted in recent literature on Val-Cit platform limitations [2].

Synthesis of Research-Grade ADCs Requiring Non-GGFG Cleavable Linkers

For academic and industrial research groups that require an enzymatically cleavable linker-payload but wish to avoid the GGFG platform due to intellectual property constraints or a specific interest in cathepsin B-mediated release, Val-Cit-PAB-DEA-Dxd provides a well-characterized alternative for synthesizing research-grade ADCs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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